acetate CAS No. 480450-68-8](/img/structure/B8813906.png)
Methyl [(5-chloropyridin-2-yl)amino](oxo)acetate
Vue d'ensemble
Description
“Methyl (5-chloropyridin-2-yl)aminoacetate” is a chemical compound with the formula C8H7ClN2O3 . It is used in laboratory chemicals and for the manufacture of substances . It is also used in scientific research and development .
Physical And Chemical Properties Analysis
“Methyl (5-chloropyridin-2-yl)aminoacetate” is a mono-constituent substance . Its molecular weight is 214.61 g/mol .Safety and Hazards
“Methyl (5-chloropyridin-2-yl)aminoacetate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Propriétés
Numéro CAS |
480450-68-8 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-8(13)7(12)11-6-3-2-5(9)4-10-6/h2-4H,1H3,(H,10,11,12) |
Clé InChI |
QXJJODRMMDQBKV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)NC1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


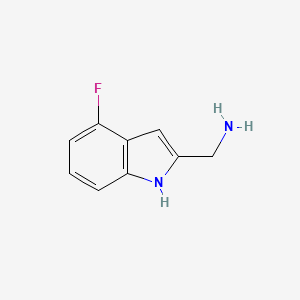
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B8813853.png)
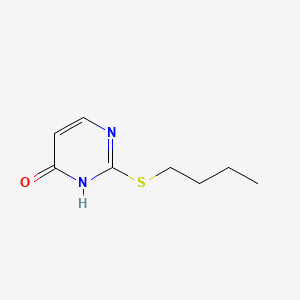
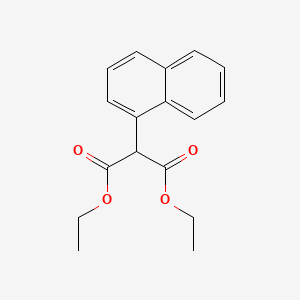
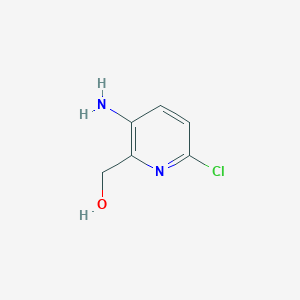
![Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B8813884.png)
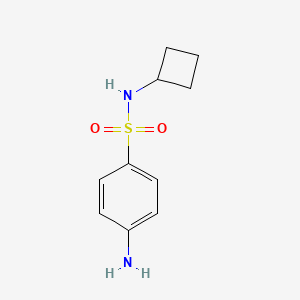
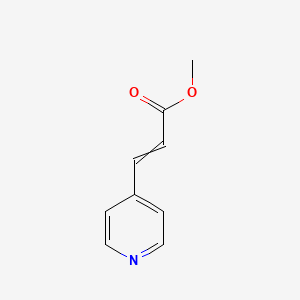
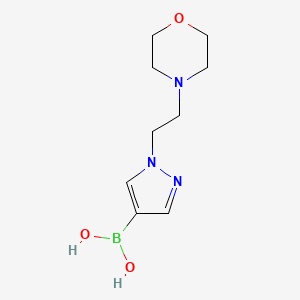
![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B8813914.png)
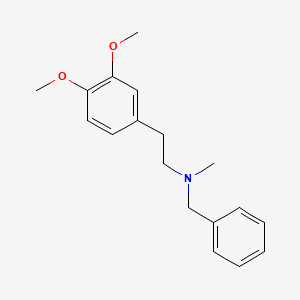
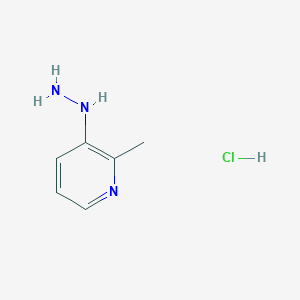
![6-Fluorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8813943.png)